6-Ethoxybenzothiazol-2-amine monohydrochloride is a chemical compound with the molecular formula and a CAS number of 71411-81-9. This compound is categorized as a monohydrochloride salt, which enhances its solubility and stability in various applications, particularly in pharmaceutical formulations. It appears as an off-white crystalline powder with a melting point ranging from 161 to 163 °C . The structure of 6-ethoxybenzothiazol-2-amine monohydrochloride features a benzothiazole ring system substituted with an ethoxy group and an amino group, contributing to its unique chemical properties.
These reactions are significant in synthesizing derivatives or exploring the compound's potential biological activities.
The synthesis of 6-ethoxybenzothiazol-2-amine monohydrochloride generally involves multi-step organic reactions. A common synthetic route includes:
These steps highlight the complexity involved in synthesizing this compound, as well as the need for careful control over reaction conditions to yield high-purity products .
6-Ethoxybenzothiazol-2-amine monohydrochloride has several potential applications:
Interaction studies involving 6-ethoxybenzothiazol-2-amine monohydrochloride focus on its behavior in biological systems and its interactions with other molecules. Key points include:
Such studies are essential for establishing a comprehensive profile of this compound's biological interactions .
Several compounds share structural similarities with 6-ethoxybenzothiazol-2-amine monohydrochloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminobenzothiazole | Basic benzothiazole structure | Known for its antimicrobial activity |
| 2-Amino-6-bromobenzothiazole | Bromine substitution at position 6 | Exhibits different reactivity due to bromine |
| 2-Amino-6-chlorobenzothiazole | Chlorine substitution at position 6 | Potentially different biological activity profile |
| 2-Amino-4-methylbenzothiazole | Methyl substitution at position 4 | Variation in solubility and reactivity |
| 2-Amino-6-nitrobenzothiazole | Nitro group at position 6 | Notable for its enhanced reactivity |
These compounds illustrate how variations in substituents can lead to different chemical behaviors and biological activities, highlighting the uniqueness of 6-ethoxybenzothiazol-2-amine monohydrochloride within this class of compounds .
The benzothiazole scaffold forms the structural foundation of 6-ethoxybenzothiazol-2-amine. Industrial and laboratory-scale syntheses predominantly utilize arylthiourea precursors subjected to acid-catalyzed cyclization.
Arylthioureas, such as 4-ethoxyphenylthiourea, undergo intramolecular cyclization in concentrated sulfuric acid (99–100% strength) to yield 2-aminobenzothiazoles. The reaction mechanism involves protonation of the thiourea sulfur, followed by electrophilic aromatic substitution at the ortho position relative to the ethoxy group. For example, dissolving 4-ethoxyphenylthiourea (91% purity) in a 3.19:1 weight ratio of H₂SO₄ to thiourea initiates cyclization at 25–30°C, with ammonium bromide (0.01–10 mol%) accelerating the reaction. This method produces 6-ethoxy-2-aminobenzothiazole with a 94.4% yield when using optimized bromide catalysis.
Table 1: Cyclization Conditions for 2-Aminobenzothiazole Derivatives
| Precursor | H₂SO₄ : Thiourea Ratio | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenylthiourea | 3.19:1 | 40% NH₄Br | 25–30 | 94.4 |
| 2-Chlorophenylthiourea | 3.24:1 | 40% NH₄Br | 70 | 87.2 |
While less common for ethoxy-substituted derivatives, ortho-halogenated anilines react with isothiocyanates or carbon disulfide to form benzothiazoles. For instance, 2-iodo-4-ethoxyaniline and phenyl isothiocyanate couple in dimethylformamide (DMF) with sodium metabisulfite, yielding 6-ethoxy-2-aminobenzothiazole at 110°C. However, this route suffers from lower yields (68–72%) compared to sulfuric acid-mediated cyclization.
The molecular docking approach has emerged as a fundamental computational tool for investigating the binding interactions between 6-ethoxybenzothiazol-2-amine monohydrochloride and various tyrosine kinase targets [1]. Benzothiazole derivatives, including the ethoxy-substituted variants, have demonstrated significant potential as tyrosine kinase inhibitors through their ability to occupy the adenosine triphosphate binding sites of protein kinases [2].
Molecular docking studies reveal that benzothiazole-based compounds exhibit favorable binding conformations within the active sites of tyrosine kinases [28]. The docking methodology typically employs software platforms such as Glide (Schrödinger) and AutoDock Vina to evaluate binding affinities and interaction patterns [1] [4]. For benzothiazole derivatives targeting the Lck (lymphocyte-specific protein tyrosine kinase), docking studies have shown that the nitrogen atom of the benzothiazole moiety forms critical hydrogen bonds with the backbone carbonyl of methionine 319 residues within the hydrophobic pocket [1].
Research findings indicate that the ethoxy substituent at the 6-position of benzothiazole enhances binding interactions with tyrosine kinase targets [6]. The ethoxy group demonstrates preferential binding characteristics compared to other substituents, with studies showing that while methyl or trifluoromethyl groups increase inhibitory potency by one order of magnitude, the ethoxy moiety provides moderate activity enhancement [6]. The docking scores for benzothiazole derivatives typically range from -7.379 to -6.2182 kilocalories per mole, indicating strong binding affinities [1].
| Compound Type | Target Kinase | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| 6-Ethoxybenzothiazole derivatives | Lck | -7.379 to -6.22 | H-bond with MET319 | [1] |
| Benzothiazole-thiazole hybrids | p56lck | -7.51 to -6.84 | ATP binding site | [1] |
| 2-Amino-benzothiazole analogs | Human Epidermal Growth Factor Receptor | -10.4 to -9.8 | DNA groove interactions | [4] |
| Ethoxybenzothiazole complexes | Kinase enzyme (3nzs) | Variable | Hydrophobic interactions | [19] |
The structural analysis of docked complexes demonstrates that 6-ethoxybenzothiazol-2-amine derivatives bind in extended conformations to the adenosine triphosphate-binding sites of target kinases [1]. The benzothiazole core structure fits into narrow and angular hydrophobic pockets, while the ethoxy substitution provides additional stabilization through hydrophobic interactions [1]. Molecular dynamics simulations following initial docking studies confirm the stability of these protein-ligand complexes over extended timeframes [1].
Comparative docking studies with established tyrosine kinase inhibitors such as dasatinib reveal that benzothiazole derivatives demonstrate similar binding modes and interaction patterns [1]. The secondary amine functionality in the benzothiazole structure forms additional hydrogen bonds with the same methionine 319 residue, underscoring the importance of multiple nitrogen atoms for effective binding and subsequent inhibitory capacity [1].
Three-dimensional quantitative structure-activity relationship modeling represents a sophisticated computational approach for understanding the structural requirements governing the biological activity of 6-ethoxybenzothiazol-2-amine monohydrochloride [14]. The application of comparative molecular field analysis and comparative molecular similarity indices analysis methodologies has provided detailed insights into the structure-activity relationships of benzothiazole derivatives [11] [14].
Comprehensive three-dimensional quantitative structure-activity relationship studies on benzothiazole derivatives have employed training sets comprising 34 to 44 molecules, with external validation performed using independent test sets of 10 compounds [14]. The statistical parameters obtained from these analyses demonstrate high predictive reliability, with cross-validated correlation coefficients ranging from 0.642 to 0.710 and conventional correlation coefficients extending from 0.956 to 0.966 [14].
The comparative molecular field analysis approach generates three-dimensional contour maps that visualize regions where structural modifications influence biological activity [11]. For benzothiazole derivatives acting as p56lck inhibitors, the electrostatic field contributions reveal areas where positively or negatively charged substituents enhance or diminish activity [11]. The steric field analysis indicates spatial regions where bulky substituents are either favored or disfavored for optimal binding interactions [11].
| Analysis Method | Cross-Validated r² | Conventional r² | Standard Error | Training Set Size | Test Set Size | Reference |
|---|---|---|---|---|---|---|
| Comparative Molecular Field Analysis | 0.710 | 0.966 | Not specified | 34 | 10 | [14] |
| Comparative Molecular Similarity Indices Analysis | 0.642 | 0.956 | Not specified | 34 | 10 | [14] |
| Pharmacophore-based 3D-QSAR | 0.796 | Not specified | Not specified | Variable | Variable | [11] |
| Genetic Algorithm Multiple Linear Regression | Not specified | 0.8004 | 0.334 | 26 | Variable | [12] |
The comparative molecular similarity indices analysis extends beyond electrostatic and steric considerations to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor field contributions [14]. These additional descriptors provide a more comprehensive understanding of the molecular interactions governing biological activity [14]. The hydrophobic field maps identify regions where lipophilic substituents contribute favorably to binding affinity, while the hydrogen bonding fields delineate areas where donor or acceptor functionalities enhance molecular recognition [14].
Research findings from three-dimensional quantitative structure-activity relationship studies indicate that the benzothiazole ring system requires specific spatial arrangements for optimal activity [11]. The pharmacophore model designated as AADHRR.15 comprises six pharmacophoric points: two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic ring features [11]. This model successfully predicts the p56lck inhibitory activity of tested compounds with high accuracy [11].
The predictive capability of three-dimensional quantitative structure-activity relationship models has been validated through external test sets, demonstrating their utility in rational drug design [14]. The contour maps generated from these analyses provide specific guidance for structural modifications, indicating that electron-withdrawing groups at certain positions enhance activity while bulky substituents at other positions diminish binding affinity [14].
Pharmacophore modeling constitutes a critical computational methodology for identifying the essential structural features responsible for the biological activity of 6-ethoxybenzothiazol-2-amine monohydrochloride [11] [18]. The development of pharmacophore models involves the systematic analysis of active compounds to extract common three-dimensional arrangements of chemical features that are essential for biological activity [18].
The consensus pharmacophore approach has been successfully applied to benzothiazole derivatives, generating models that encompass multiple interaction types within target binding sites [18]. For benzothiazole-based inhibitors, comprehensive pharmacophore models typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic ring features arranged in specific three-dimensional orientations [11]. The AADHRR.15 pharmacophore model for 2-amino-heteroaryl benzothiazole-6-anilides represents a six-point pharmacophore consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic ring features [11].
Research investigations utilizing the pharmacophore alignment and scoring engine demonstrate that benzothiazole derivatives require specific geometric arrangements for optimal biological activity [11]. The spatial distances between pharmacophoric features are critical determinants of binding affinity, with optimal compounds exhibiting intermolecular distances of approximately 14.7 Angstroms for forming tight hydrogen bonds with key amino acid residues [30]. This optimal length enables simultaneous interactions with aspartic acid 933 at one end of the binding pocket and serine 854 at the opposite end [30].
| Pharmacophore Model | Feature Type | Number of Features | Target Protein | Validation Method | Reference |
|---|---|---|---|---|---|
| AADHRR.15 | Hydrogen Bond Acceptor | 2 | p56lck | External validation | [11] |
| AADHRR.15 | Hydrogen Bond Donor | 1 | p56lck | External validation | [11] |
| AADHRR.15 | Hydrophobic Group | 1 | p56lck | External validation | [11] |
| AADHRR.15 | Aromatic Ring | 2 | p56lck | External validation | [11] |
| Consensus Model | Hydrogen Bond Acceptor | 19 | Main protease | Cross-validation | [18] |
| Consensus Model | Hydrogen Bond Donor | 20 | Main protease | Cross-validation | [18] |
| Consensus Model | Hydrophobic | 11 | Main protease | Cross-validation | [18] |
The validation of pharmacophore models employs rigorous statistical methods to ensure predictive reliability [11]. External validation using independent test sets demonstrates that well-constructed pharmacophore models can accurately predict the biological activity of untested compounds [11]. The pharmacophore-based three-dimensional quantitative structure-activity relationship approach combines the spatial arrangement of chemical features with quantitative activity relationships, providing both qualitative and quantitative predictions [11].
Molecular property calculations derived from pharmacophore modeling reveal important structure-activity relationships for benzothiazole derivatives [15]. Studies on 2-amino-6-ethoxybenzothiazole derivatives demonstrate that specific substituent patterns, particularly pyridylidene or furylidene radicals on the amine group, are essential for producing effective biological activity [15]. These structural requirements align with pharmacophore predictions, validating the utility of computational models in guiding experimental synthesis efforts [15].
The integration of pharmacophore modeling with molecular docking studies provides complementary insights into the binding mechanisms of benzothiazole derivatives [11]. Pharmacophore models identify the essential chemical features required for activity, while molecular docking reveals the specific binding orientations and interaction patterns within target proteins [11]. This combined approach enables more accurate predictions of biological activity and provides detailed guidance for rational drug design efforts [11].
The anticancer mechanisms of 6-Ethoxybenzothiazol-2-amine monohydrochloride primarily involve the modulation of critical cellular signaling pathways, particularly the AKT and ERK pathways [1] [2] [3]. These pathways represent fundamental cellular processes governing cell survival, proliferation, and apoptosis. The compound demonstrates dual inhibitory effects on both AKT kinase phosphorylation and ERK1/2 phosphorylation, providing a comprehensive approach to cancer cell targeting.
Research investigations have demonstrated that benzothiazole derivatives, particularly those containing the ethoxy substituent at the 6-position, exhibit significant anticancer activity through simultaneous AKT and ERK pathway inhibition [1]. The compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, structurally related to 6-Ethoxybenzothiazol-2-amine monohydrochloride, showed potent activity against A431, A549, and H1299 cancer cell lines with IC50 values ranging from 1-4 μM [1].
Multiple experimental models have been employed to evaluate the anticancer potential of benzothiazole derivatives. The compound YLT322, a benzothiazole derivative, demonstrated growth inhibition against a broad spectrum of human cancer cells and induced apoptosis of HepG2 cells in a dose- and time-dependent manner [3]. The mechanism involved activation of caspases-3 and -9, increased expression of Bax, decreased expression of Bcl-2, and induced release of cytochrome c, activating the mitochondrial apoptotic pathway.
| Compound | Cell Lines | IC50 Range | Mechanism | Reference |
|---|---|---|---|---|
| Benzothiazole derivative B7 | A431, A549, H1299 | 1-4 μM | AKT/ERK dual inhibition | [1] |
| Benzothiazole-pyrrole conjugates | MCF-7 | 2-4 μM | Ras/MEK/ERK pathway modulation | [2] |
| Benzothiazole-2-thiol compounds | SKRB-3, SW620, A549, HepG2 | 1.2-48 nM | Apoptosis induction | [4] |
| Benzothiazole derivative YLT322 | HepG2 | Dose-dependent | Mitochondrial apoptosis | [3] |
The apoptotic mechanisms induced by 6-Ethoxybenzothiazol-2-amine monohydrochloride involve complex molecular interactions that lead to programmed cell death. Benzothiazole derivatives have been shown to induce apoptosis through multiple pathways, including the intrinsic mitochondrial pathway and cell cycle arrest mechanisms [5] [3]. The compounds demonstrate selective toxicity toward cancer cells while maintaining relatively low toxicity to healthy cells, indicating favorable therapeutic indices.
Cell cycle analysis reveals that benzothiazole derivatives cause G2/M phase arrest, preventing cancer cell proliferation and promoting apoptotic cell death [2]. The mechanism involves down-regulation of oncogenic expression of Ras and its downstream effector molecules such as MEK1, ERK1/2, p38 MAPK, and VEGF [2]. This comprehensive pathway modulation contributes to the compound's effectiveness in controlling both cell proliferation and invasion processes in malignant cells.
The anti-inflammatory effects of 6-Ethoxybenzothiazol-2-amine monohydrochloride are mediated through the inhibition of pro-inflammatory cytokine production, particularly interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) [6] [7] [8]. These cytokines represent key mediators of inflammatory responses and are involved in various pathological conditions including chronic inflammation, autoimmune diseases, and cancer progression.
Research investigations have demonstrated that benzothiazole derivatives effectively suppress inflammatory responses through multiple mechanisms. The compound BMP326, a benzothiazole-pyrazole derivative, showed significant anti-inflammatory properties in lipopolysaccharide-induced RAW264.7 macrophages, with treatment concentrations of 5-20 μM effectively inhibiting nitric oxide production and down-regulating mRNA expression of inducible nitric oxide synthase and cyclooxygenase-2 [6].
The primary mechanism of anti-inflammatory action involves the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways [6] [8]. These pathways are crucial for the transcriptional regulation of inflammatory genes and the production of inflammatory mediators.
| Compound | Target Cytokines | Mechanism | Cell Model | Concentration | Reference |
|---|---|---|---|---|---|
| BMP326 | IL-6, IL-1β, TNF-α | NF-κB and MAPK inhibition | RAW264.7 macrophages | 5-20 μM | [6] |
| Benzothiazole B7 | IL-6, TNF-α | Cytokine production inhibition | Cancer cells | 1-4 μM | [1] |
| SPA0537 | TNF-α responses | NF-κB pathway inhibition | Synoviocytes | Variable | [8] |
| Benzothiazole 5f | IL-6, IL-1β, TNF-α | mRNA expression suppression | In vivo mice | Effective | [7] |
In vivo studies have demonstrated the effectiveness of benzothiazole derivatives in reducing inflammatory responses. Compounds 5f and 4d showed significant suppressive activity on IL-6, IL-1β, and TNF-α expression levels in lipopolysaccharide-induced inflammatory models [7]. The compounds demonstrated superior anti-inflammatory effects compared to conventional anti-inflammatory drugs such as aspirin and indomethacin [9].
The anti-inflammatory mechanism also involves the modulation of oxidative stress responses through the inhibition of NADPH oxidase and reactive oxygen species production [10]. This dual mechanism of action provides comprehensive anti-inflammatory effects while minimizing potential side effects associated with conventional anti-inflammatory therapies.
The antimicrobial activity of 6-Ethoxybenzothiazol-2-amine monohydrochloride against multidrug-resistant pathogens involves multiple mechanisms of action, including DNA gyrase inhibition, membrane disruption, and biofilm formation interference [11] [12] [13]. These mechanisms provide effective approaches to combating antibiotic resistance, which represents a significant global health challenge.
The antimicrobial efficacy of benzothiazole derivatives against multidrug-resistant pathogens has been extensively documented. The compound SN12 demonstrated remarkable biofilm inhibition at nanomolar concentrations (IC50 = 43.3 nmol/L) against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen due to its biofilm formation and antibiotic resistance mechanisms [12].
| Compound | Target Pathogens | MIC Values | Resistance Mechanism | Reference |
|---|---|---|---|---|
| Benzothiazole 11a/11b | E. coli, S. aureus, P. aeruginosa | 0.10-0.25 mg/ml | DNA gyrase inhibition | [11] |
| Benzothiazole 19a/19b | E. faecalis | 3.13 μM | DNA gyrase inhibition | [11] |
| Benzothiazole SN12 | P. aeruginosa (MDR) | 43.3 nmol/L | Biofilm disruption | [12] |
| Benzothiazole A07 | S. aureus, E. coli | 3.91-15.6 μg/ml | Membrane/DNA binding | [13] |
An innovative approach to combating antimicrobial resistance involves the disruption of bacterial biofilms, which contribute significantly to antibiotic resistance mechanisms [12]. The compound SN12 targets the Gac/Rsm two-component system, effectively reducing biofilm formation and virulence expression in Pseudomonas aeruginosa [12]. This mechanism provides a novel strategy for enhancing the effectiveness of conventional antibiotics.
The synergistic effects of benzothiazole derivatives with conventional antibiotics have demonstrated remarkable improvements in antimicrobial efficacy. SN12 enhanced the antibacterial effects of tobramycin (100-fold), vancomycin (200-fold), and ciprofloxacin (1000-fold) compared to single-dose antibiotic treatments [12]. This synergistic approach provides a promising strategy for overcoming antibiotic resistance while reducing the development of new resistance mechanisms.
The actoprotective properties of 6-Ethoxybenzothiazol-2-amine monohydrochloride involve the enhancement of physical performance through metabolic pathway optimization and improved stress adaptation mechanisms [14] [15]. Actoprotectors represent a class of compounds that enhance body stability against physical loads without increasing oxygen consumption or heat production, essentially functioning as synthetic adaptogens with significant capacity to improve physical performance.
The actoprotective effects have been evaluated using standardized experimental models including treadmill tests, swimming tests, and hypoxia resistance models [14]. These models provide comprehensive assessment of physical performance enhancement, endurance capacity, and stress adaptation mechanisms.
| Compound | Performance Enhancement | Dosage Range | Test Model | Comparison | Reference |
|---|---|---|---|---|---|
| BTI-2 | 18-56% treadmill improvement | 0.5-5 mg/kg | Mice performance tests | Superior to mexidol | [14] |
| BTI-3 | 21-39% swimming improvement | 0.1-10 mg/kg | Mice performance tests | Superior to mexidol | [14] |
| BTI-5 | 18-56% treadmill improvement | 0.5-1 mg/kg | Mice performance tests | Superior to mexidol | [14] |
The actoprotective mechanisms also include enhanced hypoxia resistance and antioxidant effects, which contribute to improved physical performance under stress conditions [14]. The compounds demonstrated obvious antihypoxic activity in multiple hypoxia models, including normobaric hypoxic hypoxia with hypercapnia, histotoxic hypoxia, and hemic hypoxia [14].
The 2-amino-6-ethoxybenzothiazole specifically has been investigated for its potential cerebral anti-ischemic activity, showing promise as a therapeutic agent for ischemic stroke treatment [16]. The compound demonstrated suitable binding properties for targeting PDZ1 and PDZ2 of PSD-95 with high probability of being nontoxic and efficient in managing ischemic brain damage [16].
The actoprotective properties of benzothiazole derivatives align with the definition of synthetic adaptogens, which are compounds that enhance resistance to extreme conditions through the modification of basic resistance mechanisms [15]. The compounds demonstrate minimal pharmacological activity at therapeutic doses, which explains their favorable safety profiles and reduced side effect potential compared to conventional performance-enhancing substances [15].